Ethyl 4-{2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a molecular formula of C22H23N3O3 and a molecular weight of 377.44 g/mol . This compound features a piperazine ring substituted with an oxazole moiety and a diphenyl group, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactionsThe piperazine ring is then incorporated, and the final step involves the esterification to form the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction could produce amines or alcohols, and substitution reactions might result in various substituted derivatives .
Scientific Research Applications
ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and oxazole-containing molecules, such as:
4,5-Diphenyl-1,3-oxazole derivatives: These compounds share the oxazole moiety and exhibit similar chemical properties.
Piperazine-1-carboxylate derivatives: These compounds have the piperazine ring and carboxylate group, making them structurally related.
Uniqueness
ETHYL 4-{[(4,5-DIPHENYL-1,3-OXAZOL-2-YL)CARBAMOYL]METHYL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C24H26N4O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
ethyl 4-[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H26N4O4/c1-2-31-24(30)28-15-13-27(14-16-28)17-20(29)25-23-26-21(18-9-5-3-6-10-18)22(32-23)19-11-7-4-8-12-19/h3-12H,2,13-17H2,1H3,(H,25,26,29) |
InChI Key |
GNOMJRVGTQJTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.